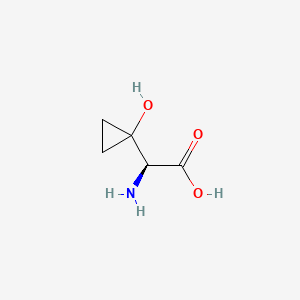
(S)-Ácido 2-amino-2-(1-hidroxiciclopropil)acético
Descripción general
Descripción
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl group and a hydroxyl group attached to the alpha carbon
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: The compound is used in the development of novel materials and catalysts.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound known as coprine, which has a similar structure, has been found to inhibit the enzyme acetaldehyde dehydrogenase . This inhibition leads to a buildup of acetaldehyde, causing an alcohol flush reaction .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are involved in a wide range of biological activities and pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that (s)-2-amino-2-(1-hydroxycyclopropyl)acetic acid may also have diverse effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications One common method involves the use of cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor under controlled conditions to form the cyclopropyl ring
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid may involve large-scale cyclopropanation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for the commercial availability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary or secondary alcohols.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(1-hydroxycyclopropyl)acetic acid: The enantiomer of the compound, with different stereochemistry.
Cyclopropylglycine: A structurally related amino acid with a cyclopropyl group.
Hydroxyproline: An amino acid with a hydroxyl group, used in collagen synthesis.
Uniqueness
(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid is unique due to its combination of a cyclopropyl ring and a hydroxyl group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable for studying stereochemistry and enantioselective reactions.
Propiedades
IUPAC Name |
(2S)-2-amino-2-(1-hydroxycyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998657 | |
| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77448-58-9 | |
| Record name | Cleonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077448589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile](/img/structure/B1200974.png)

![3-[(2,5-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1200976.png)











